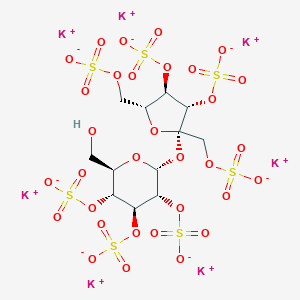

Heptapotassium 1,3,4,6-tetra-O-sulfonato-beta-D-fructofuranosyl 2,3,4-tri-O-sulfonato-D-glucopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Scientific Field: Medical Research

Application: Sucrose heptasulfate potassium salt is used to treat duodenal ulcers, GERD, and stress ulcers It acts as an acid buffer and has cytoprotective properties

Scientific Field: Biological Research

Sucrose heptasulfate potassium salt is a complex polysaccharide derivative, specifically a potassium salt of sucrose heptasulfate. Its chemical formula is and it is classified under the category of sulfated carbohydrates. This compound is known for its significant role in various biological applications, particularly in pharmaceutical formulations. It serves as a reference standard for the drug sucralfate, which is utilized in treating gastrointestinal disorders such as duodenal ulcers and gastroesophageal reflux disease (GERD) .

The chemical behavior of sucrose heptasulfate potassium salt primarily involves its sulfate groups, which can participate in various reactions:

- Hydrolysis: In aqueous solutions, the sulfate groups can undergo hydrolysis, leading to the release of sulfuric acid and the formation of other sulfate esters.

- Neutralization: The acidic nature of the sulfate groups allows for neutralization reactions with bases, which can alter its solubility and reactivity.

- Complexation: Sucrose heptasulfate can form complexes with metal ions, affecting its stability and bioavailability .

Sucrose heptasulfate potassium salt exhibits several biological activities:

- Cytoprotective Effects: It has been shown to provide protection against gastric mucosal injury by enhancing mucus production and promoting epithelial cell regeneration.

- Antiviral Properties: Preliminary studies suggest that it may possess antiviral activity, making it a candidate for further research in antiviral drug development .

- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in gastrointestinal diseases .

The synthesis of sucrose heptasulfate potassium salt typically involves:

- Sulfation of Sucrose: Sucrose is treated with sulfuric acid or sulfur trioxide to introduce sulfate groups onto the sugar molecule.

- Neutralization: The resulting sulfated sucrose is then neutralized with potassium hydroxide to form the potassium salt.

- Purification: The product undergoes purification processes such as precipitation and dialysis to remove unreacted materials and by-products .

Sucrose heptasulfate potassium salt has various applications, including:

- Pharmaceuticals: Primarily used as a reference standard for sucralfate in drug formulation and quality control.

- Research: Employed in studies related to gastrointestinal health and disease mechanisms.

- Food Industry: Potentially used as a food additive due to its thickening and stabilizing properties .

Interaction studies involving sucrose heptasulfate potassium salt have revealed important insights into its pharmacological properties:

- Drug Interactions: It may interact with various medications, affecting their absorption and efficacy.

- Biological Interactions: Studies indicate that it can influence cellular responses in gastrointestinal tissues, enhancing protective mechanisms against damage .

Several compounds share structural or functional similarities with sucrose heptasulfate potassium salt. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Sucrose octasulfate | C12H14O32S8 | Higher degree of sulfation; more potent cytoprotective effects. |

| Heparin | C12H19N2O20S5 | Anticoagulant properties; used in blood thinning therapies. |

| Dextran sulfate | C15H21O36S6 | Used primarily as an anticoagulant; differs in sugar backbone structure. |

Sucrose heptasulfate potassium salt stands out due to its specific application in gastrointestinal health and its unique sulfation pattern, which contributes to its distinct biological activities .

Chemical Synthesis Routes

Sucrose heptasulfate potassium salt represents a highly sulfated derivative of sucrose where seven hydroxyl groups are substituted with sulfate moieties, resulting in a molecular formula of C₁₂H₁₅K₇O₃₂S₇ and molecular weight of 1169.4 g/mol [2]. The synthesis of this complex polysulfated carbohydrate requires sophisticated chemical approaches that ensure regioselective introduction of sulfate groups while maintaining structural integrity of the sucrose backbone.

Triethylamine-Sulfur Trioxide Approaches

The triethylamine-sulfur trioxide complex method represents one of the most widely utilized approaches for synthesizing sucrose heptasulfate derivatives [4]. This methodology employs trimethylamine-sulfur trioxide (NMe₃·SO₃) complex in dimethylformamide at elevated temperatures of 50°C, which facilitates the sulfation of hydroxyl groups on the sucrose molecule [4]. The reaction mechanism involves nucleophilic attack by hydroxyl groups on the electrophilic sulfur center of the sulfur trioxide complex, forming sulfate ester linkages [5].

The trimethylamine-sulfur trioxide approach offers several advantages including controlled reaction conditions and relatively high yields when properly optimized [8]. Research has demonstrated that using six equivalents of sulfur trioxide-pyridine complex per hydroxyl group in dimethylformamide enables comprehensive sulfation of carbohydrate structures [17]. The reaction typically proceeds through formation of intermediate sulfuryl derivatives that subsequently undergo hydrolysis to yield the final sulfated products [5].

Temperature control during the triethylamine-sulfur trioxide reaction is critical for achieving optimal sulfation patterns [8]. Studies have shown that maintaining reaction temperatures around 80°C for three hours, followed by cooling to room temperature, provides favorable conditions for multiple sulfate group incorporation while minimizing degradation of the carbohydrate backbone [8].

Regioselective Sulfation Strategies

Regioselective sulfation of sucrose derivatives requires careful consideration of the reactivity differences between primary and secondary hydroxyl groups [5] [6]. Primary hydroxyl groups typically exhibit higher reactivity toward sulfating agents due to reduced steric hindrance and increased nucleophilicity compared to secondary positions [5]. This reactivity difference can be exploited to achieve selective sulfation patterns through controlled reaction conditions.

The use of protecting group strategies has been employed to direct sulfation to specific positions on the sucrose molecule [4]. Benzylation of specific hydroxyl groups followed by sulfation of remaining positions allows for regioselective introduction of sulfate groups [4]. Subsequent deprotection steps yield products with defined sulfation patterns that would be difficult to achieve through direct sulfation approaches [4].

Stannylene acetal formation represents another regioselective approach for controlling sulfation patterns in carbohydrate derivatives [5]. The preferential formation of stannyl complexes by cis-diols enables introduction of sulfate groups in sterically less accessible positions [5]. Treatment of stannylene acetals with sulfur trioxide-trimethylamine complex in dioxane has been shown to yield regioselectively sulfated products with yields ranging from 76% to 10% depending on the specific substrate and reaction conditions [5].

pH Control During Synthesis

Maintaining appropriate pH conditions during sucrose heptasulfate synthesis is essential for achieving high yields and preventing unwanted side reactions [8] [9]. The sulfation reaction typically requires neutral to slightly basic conditions to facilitate nucleophilic attack by hydroxyl groups while avoiding acid-catalyzed degradation of the carbohydrate backbone [8].

Following the sulfation reaction, careful pH adjustment using sodium hydroxide solution is necessary to neutralize excess acid generated during the process [8]. The reaction mixture is typically brought to neutral pH using 4 molar sodium hydroxide solution, which helps stabilize the sulfated products and prevents further degradation [8].

pH stability studies of sulfated carbohydrates have revealed that these compounds are susceptible to degradation under basic conditions [9]. Research has demonstrated that 3-O-sulfated oligosaccharides undergo significant degradation in 0.1 molar ammonium bicarbonate buffer at pH 8, with nearly complete degradation occurring after 36 hours [9]. However, storage in 25 millimolar phosphate buffer at pH 3 significantly improves stability, with compounds remaining stable for four months at -80°C [9].

Temperature-Dependent Reaction Kinetics

The kinetics of sucrose sulfation reactions exhibit strong temperature dependence, with reaction rates generally following Arrhenius behavior [10] [13]. Higher temperatures accelerate sulfation reactions but may also promote unwanted side reactions including carbohydrate backbone degradation and desulfation processes [13].

Optimal reaction temperatures for sucrose sulfation typically range from 50°C to 80°C, balancing reaction rate with product stability [4] [8]. At 50°C, sulfation reactions proceed at moderate rates while maintaining good selectivity and minimal degradation [4]. Increasing temperature to 80°C significantly accelerates reaction rates but requires careful monitoring to prevent over-reaction or product degradation [8].

Temperature stability studies of sulfated carbohydrates reveal that these compounds exhibit first-order degradation kinetics at elevated temperatures [13]. The deactivation rate constant increases exponentially with temperature, with half-life values ranging from 2.16 to 115.52 minutes depending on the specific temperature and compound structure [13]. These kinetic parameters provide important guidance for optimizing reaction conditions and storage protocols [13].

Purification Techniques

Crystallization Methodologies

Crystallization represents a fundamental purification technique for isolating sucrose heptasulfate potassium salt from reaction mixtures [11]. The crystallization process relies on controlled precipitation of the desired product while leaving impurities in solution [11]. Effective crystallization requires optimization of several parameters including solvent composition, temperature, and nucleation conditions [11].

The high solubility of sucrose heptasulfate potassium salt in aqueous solutions necessitates the use of organic co-solvents or salting-out agents to induce crystallization [11]. Alcohol precipitation methods have been employed successfully for purifying sulfated polysaccharides, with ethanol being commonly used due to its ability to reduce the solubility of highly charged molecules [20].

Crystal growth kinetics play a crucial role in determining the purity and morphology of the crystallized product [11]. Mass transfer appears to be the dominating factor controlling crystal growth rates, while heat transfer can become limiting in dilute solutions [11]. Ripening techniques can be employed to increase average crystal size and improve separation efficiency [11].

Temperature control during crystallization is essential for achieving reproducible results [11]. Cooling rates must be carefully controlled to balance nucleation and growth processes, with slower cooling generally favoring larger crystal formation and higher purity [11]. The use of seeding techniques can help control nucleation and improve batch-to-batch consistency [11].

Filtration Protocols

Filtration represents a critical separation technique for removing impurities and isolating purified sucrose heptasulfate potassium salt [14] [15]. Membrane filtration using ultrafiltration and nanofiltration membranes has proven effective for purifying sulfated carbohydrates based on molecular size differences [14].

Nanofiltration membranes with molecular weight cutoffs of 200 Daltons have been successfully employed for purifying sucrose derivatives [14]. These membranes allow selective retention of larger sulfated molecules while permitting passage of smaller impurities and salts [14]. Process parameters including pressure, temperature, and cross-flow velocity must be optimized to achieve high flux rates and effective separation [14].

Ultrafiltration using ceramic membranes with molecular weight cutoffs of 10 kilodaltons provides an additional purification step for removing larger molecular weight impurities [14]. The combination of ultrafiltration and nanofiltration in series enables comprehensive purification of sulfated carbohydrates with high recovery yields [14].

Fouling and cleaning protocols are essential considerations for maintaining membrane performance during filtration operations [14]. Regular cleaning with appropriate cleaning agents helps restore membrane permeability and prevents accumulation of contaminants that could compromise product quality [14].

Yield Optimization

Maximizing yields of sucrose heptasulfate potassium salt requires optimization of multiple process parameters throughout the synthesis and purification sequence [4] [8] [17]. Reaction stoichiometry plays a fundamental role, with excess sulfating reagent typically required to achieve complete sulfation of all available hydroxyl groups [17].

The use of six equivalents of sulfur trioxide-pyridine complex per hydroxyl group has been reported to enable high-density sulfation with yields of 72% to 83% for fully sulfated products [17]. Optimization of reaction time is equally important, with extended reaction times generally favoring more complete sulfation but potentially increasing the risk of side reactions [4].

Purification yield losses can be minimized through careful optimization of crystallization and filtration conditions [11] [14]. The implementation of multiple recrystallization steps may be necessary to achieve pharmaceutical-grade purity but must be balanced against yield considerations [11].

Solvent recovery and recycling represent important considerations for improving overall process economics and yields [8]. Dialysis against distilled water has been employed to remove reaction solvents and byproducts while recovering the desired sulfated product [8]. The dialysis process typically requires five days with water changes twice daily to achieve complete purification [8].

Analytical Quality Control

Purity Determination Methods

Accurate determination of sucrose heptasulfate potassium salt purity requires multiple analytical approaches due to the complex nature of sulfated carbohydrates [12] [19]. High-performance liquid chromatography represents the primary method for assessing purity and detecting related impurities [19]. Bridge Ion Separation Technology columns have been specifically developed for analyzing highly sulfated carbohydrates and provide excellent separation of sulfated isomers [19].

Electrospray ionization mass spectrometry in negative ion mode provides complementary purity information through analysis of molecular ion distributions [12]. The formation of complexes with basic peptides or proteins facilitates analysis of polysulfated oligosaccharides by suppressing fragmentation and eliminating confounding sodium counter-ion effects [12]. This approach enables determination of purity levels for sucrose octasulfate and heptasulfate preparations [12].

Quantitative analysis of sulfate content provides an indirect measure of purity and degree of sulfation [22]. The sulfate content can be determined through elemental analysis or ion chromatography methods [22]. For pharmaceutical applications, specifications typically require sulfate content within defined ranges to ensure consistent product quality [22].

The presence of residual solvents and reaction byproducts must be carefully monitored as part of purity assessment [22]. Pyridine and 2-methylpyridine are common impurities resulting from sulfur trioxide-pyridine complex reactions and must be quantified to ensure they remain below acceptable limits [22]. Gas chromatography with appropriate detection methods enables sensitive quantification of these volatile impurities [22].

Structural Verification Techniques

Nuclear magnetic resonance spectroscopy represents the gold standard for structural verification of sucrose heptasulfate potassium salt [18]. One-dimensional proton and carbon-13 spectra provide fundamental structural information including identification of the sucrose backbone and confirmation of sulfate substitution patterns [18]. Two-dimensional correlation experiments enable complete assignment of all structural features [18].

The application of specialized nuclear magnetic resonance techniques optimized for carbohydrate analysis facilitates detailed structural characterization [18]. Heteronuclear single-quantum coherence experiments enable direct correlation between proton and carbon signals, while heteronuclear multiple-bond correlation experiments reveal connectivity patterns that confirm structural assignments [18]. Total correlation spectroscopy experiments help distinguish individual sugar residue spin systems [18].

Chemical shift databases specifically designed for carbohydrates provide reference standards for structural verification [18]. The Carbohydrate Structure Database contains over 20,000 nuclear magnetic resonance spectra of carbohydrates and enables structure identification through spectral matching [18]. Empirical chemical shift prediction algorithms optimized for carbohydrates achieve accuracy within 0.0 to 0.5 parts per million for carbon-13 resonances [18].

Infrared spectroscopy provides complementary structural information for sulfated carbohydrates [25]. Gas-phase infrared multiple photon dissociation spectroscopy has emerged as a powerful tool for resolving positional isomers of sulfated carbohydrates [25]. This technique generates characteristic vibrational fingerprints that enable differentiation of sulfation patterns that cannot be distinguished by mass spectrometry alone [25].

Contaminant Detection Protocols

Comprehensive contaminant detection requires multiple analytical approaches tailored to the specific types of impurities likely to be present in sucrose heptasulfate potassium salt preparations [21] [22] [27]. Elemental impurities including heavy metals must be quantified using inductively coupled plasma mass spectrometry or atomic absorption spectroscopy [22]. Specifications typically limit arsenic content to 4 parts per million or less [22].

Chloride content represents an important quality parameter that must be monitored during synthesis and purification [22]. Ion chromatography provides sensitive and specific quantification of chloride and other ionic impurities [22]. Specifications typically limit chloride content to 0.50% or less to ensure product quality [22].

Mass spectrometry-based approaches enable detection and identification of structurally related impurities [23] [27]. Tandem mass spectrometry analysis can provide diagnostic fragmentation patterns that enable identification of specific contaminants [23]. The use of halide adduct formation enhances sensitivity and selectivity for detecting trace impurities in complex mixtures [23].

Microbiological contamination must be assessed for pharmaceutical applications through standard microbiological testing protocols [22]. These tests ensure that the final product meets specifications for bioburden and absence of specific pathogenic organisms [22]. Endotoxin testing may also be required depending on the intended application [22].

| Analytical Parameter | Method | Specification Range | Detection Limit |

|---|---|---|---|

| Sulfate Content | Ion Chromatography | 15.5-18.5% | 0.01% |

| Chloride Content | Ion Chromatography | ≤0.50% | 0.001% |

| Arsenic Content | ICP-MS | ≤4 ppm | 0.1 ppm |

| Pyridine Content | Gas Chromatography | ≤0.05% | 0.001% |

| Molecular Weight | ESI-MS | 1169.4 ± 0.5 Da | 0.1 Da |

| Purity | HPLC | ≥95% | 0.1% |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types